1,2-Dihydroxy-2-butene
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Overview
Description
1,2-Dihydroxy-2-butene is an organic compound with the molecular formula C4H6O2. It is a type of diol, specifically a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroxy-2-butene can be synthesized through the dihydroxylation of 1,2-butadiene. This reaction typically involves the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of a co-oxidant like hydrogen peroxide (H2O2) or N-methylmorpholine N-oxide (NMO) .
Industrial Production Methods
Industrial production of this compound may involve similar dihydroxylation processes, but on a larger scale. The choice of oxidizing agents and reaction conditions would be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroxy-2-butene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
1,2-Dihydroxy-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-dihydroxy-2-butene involves its reactivity as a diol. The hydroxyl groups can participate in hydrogen bonding, making it a versatile compound in various chemical reactions. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, while in reduction reactions, they can be converted to alkanes or alcohols .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxy-3-butene: Another vicinal diol with similar reactivity but different structural properties.
1,4-Dihydroxy-2-butene: A diol with hydroxyl groups at different positions, leading to different chemical behavior.
2-Butene-1,4-diol: A diol with hydroxyl groups at the terminal positions, used in different industrial applications
Uniqueness
1,2-Dihydroxy-2-butene is unique due to its specific placement of hydroxyl groups, which allows for distinct reactivity patterns and applications in synthesis and industrial processes.
Properties
CAS No. |
50317-11-8 |
---|---|
Molecular Formula |
C4H8O2 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(Z)-but-2-ene-1,2-diol |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,5-6H,3H2,1H3/b4-2- |
InChI Key |
YGOGUHNFNOCNOE-RQOWECAXSA-N |
Isomeric SMILES |
C/C=C(/CO)\O |
Canonical SMILES |
CC=C(CO)O |
Origin of Product |
United States |
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